molecular formula C11H16N4OS B4113779 N-(sec-butyl)-2-isonicotinoylhydrazinecarbothioamide

N-(sec-butyl)-2-isonicotinoylhydrazinecarbothioamide

Cat. No.: B4113779
M. Wt: 252.34 g/mol
InChI Key: FKBGAKAZQBULQJ-UHFFFAOYSA-N
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Description

“N-(sec-butyl)-2-isonicotinoylhydrazinecarbothioamide” is a complex organic compound. The “sec-butyl” part refers to a butyl group (a four-carbon alkyl radical) that is connected at one of the non-terminal (internal) carbon atoms . The “isonicotinoylhydrazinecarbothioamide” part suggests the presence of an isonicotinoyl group, a hydrazine group, and a carbothioamide group, which are common in various pharmaceuticals and organic compounds.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The sec-butyl group would provide some branching in the carbon chain, while the isonicotinoyl, hydrazine, and carbothioamide groups would contribute to the compound’s polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups. For example, the hydrazine group is known to be reactive, particularly in redox reactions . The butyl group could potentially undergo reactions typical of alkyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a sec-butyl group could impact the compound’s hydrophobicity, while the isonicotinoyl, hydrazine, and carbothioamide groups could contribute to its polarity .

Safety and Hazards

As with any chemical compound, handling “N-(sec-butyl)-2-isonicotinoylhydrazinecarbothioamide” would require appropriate safety precautions. The specific hazards would depend on the compound’s physical and chemical properties .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be explored for use in pharmaceuticals, organic synthesis, or other areas .

Properties

IUPAC Name

1-butan-2-yl-3-(pyridine-4-carbonylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4OS/c1-3-8(2)13-11(17)15-14-10(16)9-4-6-12-7-5-9/h4-8H,3H2,1-2H3,(H,14,16)(H2,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBGAKAZQBULQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=S)NNC(=O)C1=CC=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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